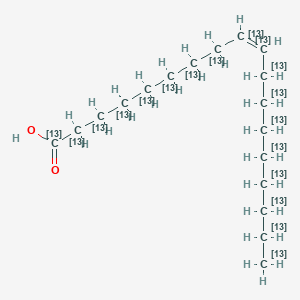

Linoleic acid-13C18

説明

特性

IUPAC Name |

(Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadec-9-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-IGBBIXMTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287100-82-7 | |

| Record name | 287100-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Linoleic acid-13C18 and its chemical properties?

Linoleic acid-13C18 is a stable isotope-labeled version of linoleic acid, an essential omega-6 polyunsaturated fatty acid. In this formulation, all 18 carbon atoms have been replaced with the heavy isotope, carbon-13 (¹³C). This isotopic labeling makes it an invaluable tool in various research applications, particularly in metabolic studies and quantitative analysis, where it serves as a tracer and an internal standard. Its chemical and physical properties are virtually identical to its unlabeled counterpart, allowing it to mimic the behavior of natural linoleic acid in biological systems.

Chemical and Physical Properties

The fundamental characteristics of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Chemical Formula | [¹³C]₁₈H₃₂O₂ |

| Molecular Weight | 298.31 g/mol |

| CAS Number | 287111-25-5 |

| Appearance | Liquid |

| Melting Point | -5 °C |

| Boiling Point | 229-230 °C at 16 mmHg |

| Density | 0.957 g/mL at 25 °C |

| Purity | Typically >95% |

| Isotopic Purity | Typically 99 atom % ¹³C |

| Solubility | Soluble in ethanol, DMF, and DMSO |

| Storage | Store at -20°C under an inert atmosphere |

Core Applications in Research

The primary utility of this compound stems from its isotopic label, which allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. This property is leveraged in two main areas of research: as an internal standard for quantitative analysis and as a tracer for metabolic studies.

Internal Standard for Quantitative Analysis

In analytical chemistry, particularly in chromatography coupled with mass spectrometry (GC-MS and LC-MS), an internal standard is crucial for accurate and precise quantification. This compound is an ideal internal standard for the analysis of linoleic acid and other fatty acids in complex biological samples.[1] By adding a known amount of the labeled standard to a sample prior to processing, any loss of the analyte during sample preparation and analysis can be corrected for, as the labeled and unlabeled compounds will behave identically. This ensures high accuracy and reproducibility in the quantification of fatty acid levels.

Metabolic Tracer

As a metabolic tracer, this compound allows researchers to follow the fate of linoleic acid within a biological system.[1] Once introduced, the ¹³C-labeled fatty acid participates in the same metabolic pathways as natural linoleic acid. By tracking the appearance of the ¹³C label in various downstream metabolites, scientists can elucidate metabolic pathways, and quantify the rates of conversion and oxidation. This has been applied in studies of fatty acid metabolism in various physiological and pathological conditions.

Experimental Protocols

Quantification of Linoleic Acid using GC-MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of total linoleic acid in a biological sample (e.g., plasma, tissue homogenate) using gas chromatography-mass spectrometry (GC-MS) and this compound as an internal standard.

1. Sample Preparation and Lipid Extraction: a. To a known volume or weight of the biological sample, add a precise amount of this compound solution in a suitable solvent (e.g., ethanol). The amount of internal standard added should be comparable to the expected amount of endogenous linoleic acid. b. Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, with a chloroform/methanol mixture. c. The organic phase, containing the lipids, is collected and dried under a stream of nitrogen.

2. Saponification and Methylation: a. The dried lipid extract is saponified by adding a solution of sodium hydroxide in methanol and heating to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). b. The fatty acids are then converted to their more volatile fatty acid methyl esters (FAMEs) by adding a methylating agent such as boron trifluoride in methanol or methanolic HCl and heating.[2] c. After cooling, the FAMEs are extracted into an organic solvent like hexane.

3. GC-MS Analysis: a. The hexane layer containing the FAMEs is collected and may be concentrated if necessary. b. An aliquot of the FAMEs solution is injected into the GC-MS system. c. GC Parameters (Example):

- Column: A suitable capillary column for FAME analysis (e.g., a wax or polar-phase column).

- Injector Temperature: 250 °C.

- Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 240 °C) at a controlled rate to separate the different FAMEs.

- Carrier Gas: Helium at a constant flow rate. d. MS Parameters (Example):

- Ionization Mode: Electron Ionization (EI).

- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for both unlabeled linoleic acid methyl ester and ¹³C-labeled linoleic acid methyl ester.

4. Data Analysis: a. Identify the peaks corresponding to unlabeled and ¹³C-labeled linoleic acid methyl esters based on their retention times and mass-to-charge ratios. b. Integrate the peak areas for both compounds. c. Calculate the ratio of the peak area of the unlabeled linoleic acid to the peak area of the ¹³C-labeled internal standard. d. Create a calibration curve using known concentrations of unlabeled linoleic acid and a fixed concentration of the internal standard. e. Determine the concentration of linoleic acid in the original sample by comparing the peak area ratio from the sample to the calibration curve.

In Vivo Metabolic Tracing of Linoleic Acid

This protocol provides a general framework for an in vivo study to trace the metabolic fate of linoleic acid using orally administered this compound.

1. Subject Recruitment and Baseline Sampling: a. Recruit subjects and obtain informed consent. Subjects should typically fast overnight before the study. b. Collect baseline samples, including blood and breath, to determine the natural abundance of ¹³C.

2. Tracer Administration: a. Administer a precisely weighed oral dose of this compound. The tracer can be mixed with a carrier, such as a small amount of oil or a standardized meal.

3. Post-Administration Sample Collection: a. Breath Samples: Collect breath samples at regular intervals (e.g., every 30-60 minutes) for several hours post-administration. The ¹³CO₂ in the expired air, a product of fatty acid oxidation, is measured using isotope ratio mass spectrometry. b. Blood Samples: Collect blood samples at various time points (e.g., 0, 1, 2, 4, 6, 8, 24, 48, and 72 hours) after tracer ingestion. Plasma should be separated and stored at -80°C until analysis.

4. Sample Analysis: a. Plasma Lipid Extraction and Derivatization: Extract total lipids from plasma samples and prepare FAMEs as described in the previous protocol. b. GC-MS or LC-MS/MS Analysis: Analyze the FAMEs to measure the incorporation of ¹³C into linoleic acid and its downstream metabolites, such as arachidonic acid and other long-chain polyunsaturated fatty acids. The enrichment of ¹³C in these fatty acids is determined by measuring the relative abundance of the labeled and unlabeled species.

5. Data Analysis and Interpretation: a. Oxidation Rate: Calculate the percentage of the administered ¹³C-linoleic acid dose that is oxidized to ¹³CO₂ over the collection period. b. Metabolic Conversion: Determine the time course of ¹³C enrichment in plasma linoleic acid and its metabolites. This data can be used to model the kinetics of linoleic acid metabolism, including its conversion to other fatty acids and its incorporation into different lipid pools.

Visualizing Workflows and Pathways

Linoleic Acid Metabolic Pathway

The following diagram illustrates the key steps in the metabolic pathway of linoleic acid, leading to the synthesis of longer-chain polyunsaturated fatty acids.

Caption: Metabolic conversion of linoleic acid to arachidonic acid.

Experimental Workflow for Lipidomics using a ¹³C-Labeled Internal Standard

This diagram outlines the general workflow for a lipidomics experiment employing a ¹³C-labeled internal standard like this compound for quantification.

Caption: General workflow for quantitative lipid analysis.

References

Linoleic acid-13C18 CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Linoleic Acid-13C18, a stable isotope-labeled analog of linoleic acid. This document details its chemical and physical properties, and its primary applications in scientific research, particularly in the fields of metabolomics, lipidomics, and drug development.

Core Compound Identification and Properties

This compound is a critical tool for researchers requiring precise quantification and metabolic tracing of linoleic acid. The uniform labeling of all 18 carbon atoms with the carbon-13 isotope provides a distinct mass shift, enabling its differentiation from endogenous linoleic acid in complex biological matrices.

Quantitative Data Summary

The following table summarizes the key quantitative identifiers and physical properties of this compound.

| Property | Value | Citations |

| CAS Number | 287111-25-5 | [1][2][3][4][5] |

| Molecular Weight | 298.31 g/mol | [1][2][4] |

| Molecular Formula | [¹³C]₁₈H₃₂O₂ | [2][3][4] |

| Synonyms | 9-cis,12-cis-Linoleic acid-13C18, C18:2(9Z,12Z)-13C18, FA 18:2-13C | [1][4] |

| Isotopic Purity | ≥95% | [4][5] |

| Physical Form | Liquid | [1] |

| Melting Point | -5 °C | [1] |

| Boiling Point | 229-230 °C at 16 mmHg | [1] |

| Density | 0.957 g/mL at 25 °C | [1] |

Key Applications in Research

This compound is an indispensable tool in various research applications due to its nature as a stable isotope-labeled compound. Its primary uses are as an internal standard for analytical quantification and as a tracer for metabolic studies.

Use as an Internal Standard

In analytical chemistry, particularly in mass spectrometry-based techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), this compound serves as an ideal internal standard for the accurate quantification of unlabeled linoleic acid.[3][5] By adding a known amount of the labeled standard to a sample, variations in sample preparation and instrument response can be normalized, leading to more precise and accurate measurements of the endogenous analyte.[3]

Metabolic and Mechanistic Studies

The use of stable isotope-labeled compounds like this compound is fundamental to metabolic research. It allows for the tracing of the metabolic fate of linoleic acid in vivo and in vitro.[][7] Researchers can track the incorporation of the ¹³C atoms into various downstream metabolites and lipid species, providing insights into fatty acid uptake, synthesis, turnover rates, and metabolic pathways.[][7][8] Such studies are crucial for understanding the role of lipid metabolism in health and in diseases like metabolic disorders, cardiovascular diseases, and cancer.[]

Furthermore, site-specifically ¹³C labeled linoleic acids are valuable in mechanistic enzymology, for instance, in studying the kinetic isotope effects in enzymes like soybean lipoxygenase-1 to understand their catalytic mechanisms.[2]

Experimental Workflow Overview

The following diagram illustrates a generalized workflow for a metabolic tracing experiment using this compound.

Caption: Metabolic tracing workflow using this compound.

Detailed Methodologies

While specific experimental protocols will vary based on the research question, a general methodology for a tracer study is outlined below.

Protocol: In Vivo Metabolic Tracing of this compound

-

Tracer Administration: A known quantity of this compound is administered to the biological system under study (e.g., orally or intravenously to an animal model).[7]

-

Sample Collection: Biological samples such as blood, plasma, or specific tissues are collected at various time points post-administration.[7]

-

Lipid Extraction: Total lipids are extracted from the collected samples using established methods, for example, a Folch or Bligh-Dyer extraction.

-

Sample Preparation: The extracted lipids may be further processed, such as through saponification and methylation, to convert fatty acids into fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

Mass Spectrometric Analysis: Samples are analyzed by GC-MS or LC-MS to separate and detect the ¹³C-labeled linoleic acid and its metabolites from their unlabeled counterparts.[3][5]

-

Data Analysis: The enrichment of ¹³C in linoleic acid and its downstream metabolites is quantified by measuring the relative abundance of the labeled and unlabeled ions. This data is used to determine the kinetics of linoleic acid metabolism and its incorporation into different lipid pools.[8]

References

- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Site-Specifically 13C Labeled Linoleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Linoleic acid (18:2) (U-¹³Cââ, 98%) (<10% ððð , ð¡ðððð isomer) CP 94% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 5. caymanchem.com [caymanchem.com]

- 7. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

Synthesis and Isotopic Purity of Linoleic Acid-¹³C₁₈: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of uniformly carbon-13 labeled linoleic acid (Linoleic Acid-¹³C₁₈). This isotopically labeled fatty acid is a critical tool in metabolic research, drug development, and nutritional science, enabling precise tracing of linoleic acid uptake, metabolism, and incorporation into complex lipids. This document details both chemical and biosynthetic approaches to its synthesis, comprehensive methodologies for assessing its isotopic and chemical purity, and relevant metabolic pathways.

Synthesis of Linoleic Acid-¹³C₁₈

The synthesis of uniformly ¹³C-labeled linoleic acid can be achieved through two primary routes: total chemical synthesis and biosynthesis. The choice of method depends on the desired labeling pattern, yield, and available resources.

Chemical Synthesis

Total chemical synthesis offers precise control over the isotopic labeling pattern. While complex, it allows for the introduction of ¹³C atoms at specific positions or uniformly throughout the molecule. A common strategy involves the use of ¹³C-labeled building blocks and stereoselective reactions to construct the 18-carbon chain with the characteristic cis double bonds at the Δ9 and Δ12 positions.

A key reaction in the synthesis of unsaturated fatty acids is the Wittig reaction , which allows for the formation of carbon-carbon double bonds.[1] For a uniformly labeled linoleic acid, ¹³C-labeled precursors would be required for the various fragments that are coupled together.

Illustrative Chemical Synthesis Workflow:

Caption: A generalized workflow for the chemical synthesis of Linoleic Acid-¹³C₁₈.

Experimental Protocol: Site-Specific ¹³C Labeling (Illustrative Example)

While a detailed protocol for uniform labeling is proprietary to commercial suppliers, the principles can be understood from site-specific labeling strategies. The following is a conceptual outline based on published methods for synthesizing site-specifically labeled linoleic acid, which can be adapted for uniform labeling with the appropriate starting materials.[2][3]

-

Preparation of ¹³C-labeled Fragments: Synthesize two key fragments of the linoleic acid backbone using ¹³C-enriched starting materials. For example, a C1-C9 fragment and a C10-C18 fragment.

-

Coupling Reaction: Couple the two fragments using a suitable reaction, such as a copper-catalyzed coupling or a Wittig reaction, to form the full 18-carbon chain with one or more triple bonds.[2]

-

Stereoselective Reduction: Reduce the triple bonds to cis double bonds using a stereoselective catalyst, such as Lindlar's catalyst, to obtain the correct geometry of linoleic acid.

-

Purification: Purify the final product using techniques like high-performance liquid chromatography (HPLC) to separate the desired linoleic acid-¹³C₁₈ from any isomers or byproducts.

Biosynthesis

Biosynthesis offers a potentially more cost-effective method for producing uniformly labeled linoleic acid by leveraging the natural metabolic pathways of microorganisms. Certain fungi and algae are known to produce significant quantities of polyunsaturated fatty acids, including linoleic acid.[4][5] By growing these organisms on a medium containing a ¹³C-labeled carbon source, such as [U-¹³C]-glucose, the microorganisms will incorporate the ¹³C atoms into their fatty acids.

Illustrative Biosynthesis Workflow:

Caption: A generalized workflow for the biosynthesis of Linoleic Acid-¹³C₁₈.

Experimental Protocol: Fungal Biosynthesis and Purification

This protocol provides a general framework for the biosynthesis and purification of ¹³C-labeled linoleic acid using an oleaginous fungus.

-

Culture Preparation: Inoculate a suitable fungal species (e.g., Mortierella alpina) in a sterile fermentation medium containing [U-¹³C]-glucose as the primary carbon source.[4]

-

Fermentation: Incubate the culture under optimal growth conditions (temperature, pH, aeration) to allow for biomass and lipid accumulation.

-

Biomass Harvesting: After a sufficient incubation period, harvest the fungal biomass by filtration or centrifugation.

-

Lipid Extraction: Extract the total lipids from the biomass using a solvent system such as chloroform:methanol.[6][7]

-

Saponification and Fatty Acid Liberation: Saponify the extracted lipids with a strong base (e.g., KOH in methanol) to hydrolyze the fatty acids from the glycerol backbone. Acidify the mixture to protonate the fatty acids.[8]

-

Purification: Purify the free fatty acids using solid-phase extraction (SPE) and/or HPLC to isolate the linoleic acid-¹³C₁₈.[9][10]

Isotopic Purity and Quality Control

The accurate determination of isotopic enrichment and chemical purity is paramount for the use of Linoleic Acid-¹³C₁₈ in quantitative studies. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Typical Specifications for Commercially Available Linoleic Acid-¹³C₁₈

| Parameter | Specification | Reference |

| Isotopic Purity | ≥98 atom % ¹³C | [11] |

| Chemical Purity | ≥94% | [11] |

| Form | Neat oil or solution in ethanol | [12] |

| Storage | -20°C to -80°C under inert gas | [11][13] |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for determining the isotopic enrichment of fatty acids.[14][15] The fatty acids are typically derivatized to their more volatile methyl esters (FAMEs) or other derivatives prior to analysis.

Experimental Protocol: GC-MS Analysis of Isotopic Enrichment

-

Derivatization: Convert the Linoleic Acid-¹³C₁₈ to its fatty acid methyl ester (FAME) using a reagent such as BF₃ in methanol.[15]

-

GC Separation: Inject the FAME sample onto a GC equipped with a suitable capillary column (e.g., a polar column for fatty acid separation). The GC program should be optimized to achieve good separation of linoleic acid from other fatty acids.

-

MS Analysis: Analyze the eluting peaks using a mass spectrometer operating in either electron ionization (EI) or chemical ionization (CI) mode.

-

Data Analysis: Determine the isotopic enrichment by analyzing the mass spectrum of the linoleic acid peak. The mass isotopomer distribution will show a shift corresponding to the number of ¹³C atoms incorporated. For uniformly labeled linoleic acid (¹³C₁₈), the molecular ion peak will be shifted by 18 amu compared to the unlabeled standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy is a powerful non-destructive technique for confirming the position and extent of ¹³C labeling.[16][17][18]

Experimental Protocol: ¹³C-NMR for Isotopic Purity

-

Sample Preparation: Dissolve a known amount of Linoleic Acid-¹³C₁₈ in a deuterated solvent (e.g., CDCl₃).

-

NMR Acquisition: Acquire a proton-decoupled ¹³C-NMR spectrum. Key parameters to optimize include the pulse angle, relaxation delay, and number of scans to ensure quantitative data.

-

Data Analysis: Integrate the signals corresponding to the different carbon atoms in the linoleic acid molecule. In a uniformly labeled sample, all carbon signals should exhibit a significant increase in intensity compared to a natural abundance spectrum. The relative integrals can be used to confirm the uniformity of labeling.

Metabolic Pathway of Linoleic Acid

Linoleic acid is an essential omega-6 fatty acid that serves as a precursor for the synthesis of arachidonic acid (AA) and a variety of signaling molecules called eicosanoids. The metabolic conversion of linoleic acid primarily occurs in the endoplasmic reticulum.

Caption: The metabolic conversion of linoleic acid to arachidonic acid and eicosanoids.

References

- 1. Wittig Reaction [organic-chemistry.org]

- 2. Synthesis of Site-Specifically 13C Labeled Linoleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Lipid formation and γ-linolenic acid production by Mucor circinelloides and Rhizopus sp., grown on vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Production, Biosynthesis, and Commercial Applications of Fatty Acids From Oleaginous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Evaluation of lipid extraction methods for fatty acid quantification and compound-specific δ13C and δ2Hn analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Linoleic acid (18:2) (U-¹³Cââ, 98%) (<10% ððð , ð¡ðððð isomer) CP 94% | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Linoleic acid (18:2) (1-¹³C, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 14. A Simple Method for Measuring Carbon-13 Fatty Acid Enrichment in the Major Lipid Classes of Microalgae Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lib3.dss.go.th [lib3.dss.go.th]

- 18. magritek.com [magritek.com]

The Metabolic Journey of Linoleic Acid: A Technical Guide to 13C Tracer Applications in Research

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope tracers, particularly Carbon-13 (¹³C) labeled linoleic acid, has revolutionized our understanding of fatty acid metabolism. This technical guide provides an in-depth exploration of the applications of ¹³C-linoleic acid in metabolic research, offering a comprehensive overview of its utility in quantifying metabolic fluxes, delineating biochemical pathways, and assessing the impact of physiological and pathological states on lipid metabolism.

Core Applications and Insights

¹³C-linoleic acid serves as a powerful tool to trace the metabolic fate of this essential omega-6 fatty acid within a biological system. By introducing a known amount of labeled linoleic acid, researchers can track its absorption, distribution, and transformation into various metabolites. This allows for the precise measurement of key metabolic processes, including:

-

Oxidation: Quantifying the rate at which linoleic acid is broken down to produce energy (CO₂).

-

Elongation and Desaturation: Following the conversion of linoleic acid into longer-chain, more unsaturated fatty acids like arachidonic acid.

-

Incorporation into Complex Lipids: Determining how linoleic acid is integrated into phospholipids, triglycerides, and other lipid species.

-

Metabolic Flux Analysis: Assessing the dynamic movement of carbon atoms through various metabolic pathways.

Quantitative Insights from ¹³C-Linoleic Acid Tracer Studies

The following tables summarize key quantitative data from various studies utilizing ¹³C-linoleic acid to investigate its metabolism in different human populations.

Table 1: Oxidation of Orally Administered ¹³C-Linoleic Acid

| Study Population | Tracer Dose | Observation Period | Percentage of Dose Oxidized to ¹³CO₂ | Reference |

| Healthy Adults | 45 mg | 12 hours | 16.8 - 25.1% | [1] |

| Newborn Infants | 1 mg/kg body weight | 6 hours | 7.4 ± 0.6% | [2] |

| Lactating Women (2nd week) | 1 mg/kg body weight | 5 days | 18.9 ± 4.5% | [3] |

| Lactating Women (6th week) | 1 mg/kg body weight | 5 days | 24.0 ± 3.8% | [3] |

| Lactating Women (12th week) | 1 mg/kg body weight | 5 days | 17.7 ± 3.5% | [3] |

Table 2: Conversion of ¹³C-Linoleic Acid to Long-Chain Polyunsaturated Fatty Acids (LCPUFAs) in Plasma

| Study Population | Tracer Dose | LCPUFA Metabolite | Peak ¹³C Enrichment / Amount | Time to Peak | Reference |

| Healthy Adults | 45 mg | ¹³C-γ-Linolenic acid (18:3n-6) | 0.018 ± 0.008 mg (0.04% of dose) | 7 - 48 hours | [1] |

| Healthy Adults | 45 mg | ¹³C-Dihomo-γ-linolenic acid (20:3n-6) | 0.028 ± 0.011 mg (0.06% of dose) | 48 - 336 hours | [1] |

| Healthy Adults | 45 mg | ¹³C-Arachidonic acid (20:4n-6) | 0.022 ± 0.006 mg (0.05% of dose) | Variable | [1] |

| Newborn Infants | 1 mg/kg body weight | ¹³C-Dihomo-γ-linolenic acid (20:3n-6) | Δ over baseline: 4.4 ± 1.0/1000 | 72 hours | [2] |

Table 3: Incorporation of ¹³C-Linoleic Acid into Human Milk Lipids

| Lactation Stage | Tracer Dose | % of Tracer in Milk as Linoleic Acid | % of Tracer in Milk as Dihomo-γ-linolenic Acid | % of Tracer in Milk as Arachidonic Acid | Reference |

| 2nd Week | 1 mg/kg body weight | 12.7 ± 1.4% | ~0.2% | ~0.02% | [3] |

| 6th Week | 1 mg/kg body weight | 13.1 ± 2.5% | ~0.2% | ~0.02% | [3] |

| 12th Week | 1 mg/kg body weight | 11.7 ± 2.7% | ~0.2% | ~0.02% | [3] |

Table 4: Intestinal Absorption of ¹³C-Labeled Fatty Acids

| Fatty Acid | Absorption Efficiency | Reference |

| ¹³C-Linoleic acid | 99.9 ± 0.1% | [4] |

| ¹³C-Oleic acid | 97.2 ± 1.7% | [4] |

| ¹³C-Stearic acid | 78.0 ± 4.5% | [4] |

Experimental Protocols: A Methodological Overview

The successful application of ¹³C-linoleic acid in metabolic research relies on robust experimental design and precise analytical techniques. Below are generalized protocols for in vivo human studies.

Subject Recruitment and Diet Control:

-

Recruit healthy volunteers or specific patient populations based on the research question.

-

Implement a controlled diet for a defined period leading up to the tracer study to standardize baseline fatty acid profiles.

Tracer Administration:

-

Administer a precisely weighed amount of uniformly labeled ¹³C-linoleic acid ([U-¹³C]linoleic acid).

-

The tracer is typically dissolved in a carrier oil (e.g., olive oil) and ingested with a meal to mimic physiological absorption.[1] Doses can range from a single bolus of 45 mg for adults to 1 mg/kg body weight for infants.[1][2]

Sample Collection:

-

Breath Samples: Collect breath samples at regular intervals (e.g., hourly for the first 12 hours) to measure the enrichment of ¹³CO₂.[1] This is a primary outcome for assessing oxidation.

-

Blood Samples: Collect blood samples at multiple time points (e.g., baseline, and several points over hours and days) to analyze plasma lipids.[1]

-

Milk Samples (for lactation studies): Collect milk samples before and at various times after tracer administration.[3]

Sample Analysis:

-

Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This is the gold standard for measuring ¹³C enrichment in specific fatty acids isolated from plasma or milk lipids.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for identifying and quantifying ¹³C-labeled lipid species and their metabolites.[5]

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving ¹³C-linoleic acid.

Caption: Metabolic fate of orally ingested 13C-linoleic acid.

References

- 1. The metabolism of linoleic acid in healthy subjects after intake of a single dose of (13)C-linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of U13C-labeled linoleic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of Linoleic Acid: A Technical Guide to Tracer-Based Research

For Researchers, Scientists, and Drug Development Professionals

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, plays a crucial role in numerous physiological and pathological processes. Understanding its metabolic fate—how it is absorbed, distributed, converted into other bioactive molecules, and utilized for energy—is paramount for advancements in nutrition, medicine, and drug development. This technical guide provides an in-depth exploration of the use of stable isotope tracers to unravel the complexities of linoleic acid metabolism.

The Metabolic Pathways of Linoleic Acid

Upon absorption, linoleic acid enters a complex network of metabolic pathways. It can be esterified into various lipid classes for storage and transport, elongated and desaturated to produce other long-chain polyunsaturated fatty acids (LCPUFAs), oxidized for energy production, or enzymatically converted into a range of signaling molecules.

Elongation and Desaturation Pathway

A primary fate of linoleic acid is its conversion to arachidonic acid (AA) through a series of desaturation and elongation steps. This pathway is critical as arachidonic acid is a precursor to eicosanoids, a group of potent signaling molecules including prostaglandins, thromboxanes, and leukotrienes that are involved in inflammation, immunity, and central nervous system function.[1][2][3]

Oxidative Metabolism

Linoleic acid can undergo oxidation through both enzymatic and non-enzymatic pathways, leading to the formation of oxidized linoleic acid metabolites (OXLAMs).[4] These molecules, including hydroxyoctadecadienoic acids (HODEs) and keto-octadecadienoic acids (KODEs), are not merely byproducts of oxidative stress but are now recognized as important signaling molecules involved in inflammation and various disease processes.[5][6][7]

Quantitative Insights from Tracer Studies

Stable isotope tracers, most commonly carbon-13 (¹³C) or deuterium (²H) labeled linoleic acid, allow for the precise quantification of its metabolic fate in vivo. By tracking the appearance of the isotope label in various metabolites and tissues, researchers can determine absorption rates, conversion efficiencies, and tissue-specific incorporation.

Absorption and Bioavailability

Tracer studies have demonstrated high absorption efficiency for linoleic acid.

| Parameter | Value | Species | Reference |

| Intestinal Absorption Efficiency | 99.9% ± 0.1% | Humans | [8] |

Conversion to Arachidonic Acid

The conversion of linoleic acid to arachidonic acid is a tightly regulated and relatively inefficient process in humans.

| Parameter | Value | Species | Reference |

| Conversion to Arachidonic Acid | ~0.2% | Humans | [9] |

| Whole-body synthesis-secretion rate of esterified AA from LA | 16.1 µmol/day | Rats | [1][10] |

| Steady-state whole-body synthesis-secretion coefficient to AA | 5.4 x 10⁻³ min⁻¹ | Rats | [1] |

Oxidation and Tissue Incorporation

Following administration, labeled linoleic acid and its metabolites are incorporated into various tissues and lipid pools.

| Metabolite | Peak Amount in Plasma (% of dose) | Time to Peak (hours) | Species | Reference |

| ¹³C-Linoleic Acid | 7.6% | ~17 | Humans | [11] |

| ¹³C-γ-Linolenic Acid | 0.04% | 7 - 48 | Humans | [11] |

| ¹³C-Dihomo-γ-Linolenic Acid | 0.06% | 48 - 336 | Humans | [11] |

| ¹³C-Arachidonic Acid | 0.05% | Variable | Humans | [11] |

| ¹³C Recovery in Breath (Oxidation) | 16.8 - 25.1% (after 12h) | - | Humans | [11] |

Concentrations of oxidized linoleic acid metabolites have also been quantified in plasma.

| Metabolite | Mean Concentration (nmol/L) | Species | Reference |

| 9-HODE | 57.8 ± 18.7 | Rat | [12] |

| 13-HODE | 123.2 ± 31.1 | Rat | [12] |

| 9-oxoODE | 218.1 ± 53.7 | Rat | [12] |

| 13-oxoODE | 57.8 ± 19.2 | Rat | [12] |

Experimental Protocols for Tracer Studies

The successful execution of tracer studies to investigate linoleic acid metabolism requires meticulous planning and execution of experimental protocols. The following sections outline key methodologies.

General Experimental Workflow

A typical in vivo tracer study involves several key stages, from tracer administration to data analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Conversion of linoleic acid into arachidonic acid by cultured murine and human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. Dietary Linoleic Acid and Its Oxidized Metabolites Exacerbate Liver Injury Caused by Ethanol via Induction of Hepatic Proinflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lowering dietary linoleic acid reduces bioactive oxidized linoleic acid metabolites in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 8. Absorption of 13C-labeled stearic, oleic, and linoleic acids in humans: application to breath tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-chain conversion of [13C]linoleic acid and alpha-linolenic acid in response to marked changes in their dietary intake in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allometric scaling of dietary linoleic acid on changes in tissue arachidonic acid using human equivalent diets in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The metabolism of linoleic acid in healthy subjects after intake of a single dose of (13)C-linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Linoleic Acid in Cell Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a fundamental component of cellular membranes and a key precursor to a diverse array of signaling molecules. Beyond its structural roles, LA and its metabolites are integral players in a complex network of cell signaling pathways that govern physiological and pathophysiological processes, including inflammation, metabolic regulation, cell proliferation, and immune responses. This technical guide provides a comprehensive overview of the pivotal role of linoleic acid in cell signaling, with a focus on its metabolic conversion into bioactive lipids and their subsequent interactions with nuclear receptors and G-protein coupled receptors. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the molecular mechanisms orchestrated by this ubiquitous fatty acid.

Metabolism of Linoleic Acid to Bioactive Signaling Molecules

Linoleic acid is not merely a passive structural component but is actively metabolized into a cascade of potent signaling molecules. The enzymatic conversion of LA is a critical control point, dictating the balance between pro-inflammatory and anti-inflammatory signals, among other cellular responses. The primary metabolic pathways include the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzyme systems.

Upon release from membrane phospholipids by phospholipase A2 (PLA2), LA can be converted to arachidonic acid (AA), which is a substrate for the synthesis of well-known eicosanoids like prostaglandins and leukotrienes.[1][2] Furthermore, LA itself is a direct substrate for LOX and CYP enzymes, leading to the production of hydroxyoctadecadienoic acids (HODEs), such as 9-HODE and 13-HODE, and epoxy-octadecenoic acids (EpOMEs).[3] These metabolites are not mere byproducts but are now recognized as critical signaling molecules with distinct receptor targets and downstream effects.

Linoleic Acid Metabolites as Ligands for Peroxisome Proliferator-Activated Receptors (PPARs)

A significant aspect of linoleic acid signaling is mediated through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that function as ligand-activated transcription factors.[4] LA itself and, more potently, its oxidized metabolites like 9-HODE and 13-HODE, are endogenous ligands for PPARα and PPARγ.[1][5] Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction recruits co-activator proteins and initiates the transcription of genes involved in lipid metabolism, inflammation, and cell differentiation.[3] For instance, activation of PPARγ by 13-HODE can lead to the upregulation of genes involved in lipid uptake and reverse cholesterol transport, which is a protective mechanism in early atherosclerosis.[6][7]

G-Protein Coupled Receptor (GPCR) Signaling Activated by Linoleic Acid and its Derivatives

Linoleic acid and its metabolites also exert their effects through cell surface G-protein coupled receptors (GPCRs). Long-chain fatty acids, including LA, are ligands for GPR40 (also known as FFA1) and GPR120.[8][9] Activation of these Gq-coupled receptors stimulates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). This signaling cascade can influence a variety of cellular processes, including insulin secretion and hormone release.[10][11]

Furthermore, specific LA metabolites have their own GPCR targets. For example, 9-HODE is a potent ligand for GPR132 (also known as G2A), and its activation is linked to pro-inflammatory responses and apoptosis.[2][6]

Role in Pro-inflammatory Signaling Cascades

While essential for health, an excessive intake of linoleic acid, particularly when not balanced by omega-3 fatty acids, can promote a pro-inflammatory state. LA can induce inflammatory events in vascular endothelial cells through the activation of the PI3K/Akt and ERK1/2 signaling pathways.[12] This activation can lead to the downstream activation of the transcription factor NF-κB, a master regulator of inflammation. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including cytokines and adhesion molecules, contributing to vascular inflammation and the pathogenesis of atherosclerosis.[12]

Quantitative Data on Linoleic Acid and Metabolite Signaling

The following tables summarize key quantitative data related to the interaction of linoleic acid and its metabolites with various signaling components.

Table 1: Receptor Binding and Activation by Linoleic Acid and its Metabolites

| Ligand | Receptor | Assay Type | Value | Cell Type/System | Reference |

| Conjugated Linoleic Acid (9Z, 11E) | PPARα | Scintillation Proximity Assay | IC50: 140 nM | Human PPARα | [13] |

| Conjugated Linoleic Acid (10E, 12Z) | PPARα | Scintillation Proximity Assay | IC50: >140 nM | Human PPARα | [13] |

| Linoleic Acid | GPR40 | Calcium Mobilization | EC50: ~5 µM | CHO cells | [14] |

| 9-HODE | GPR132 (G2A) | IP-1 Accumulation | EC50: 7.5 µM | CHO-K1 cells | [15] |

| 13-HODE | PPARγ | Luciferase Reporter Assay | ~2-fold activation at 30 µM | 3T3-L1 cells | [16] |

| Linoleic Acid | PPARγ | Ligand Binding | Kd: 1 µM | [17] | |

| 9-HODE | PPARγ | Ligand Binding | Kd: 10-20 µM | [17] | |

| 13-HODE | PPARγ | Ligand Binding | Kd: 10-20 µM | [17] |

Table 2: Effects of Linoleic Acid and its Metabolites on Gene and Protein Expression

| Treatment | Target Gene/Protein | Fold Change / Effect | Cell Type | Reference |

| trans-10, cis-12 CLA (80 µM) | 918 genes altered | >1.6-fold change | Caco-2 cells | [18] |

| trans-10, cis-12 CLA | PPARγ | 2.82-fold increase | Caco-2 cells | [19] |

| trans-10, cis-12 CLA | APOAIV | 6.98-fold increase | Caco-2 cells | [19] |

| trans-10, cis-12 CLA | ABCA1 | 4.63-fold decrease | Caco-2 cells | [19] |

| LA (100 µM) | IL-8 secretion | Significant increase in CF cells | Human airway epithelial cells | [11] |

| LA (100 µM) | PGE2 secretion | Significant increase in CF cells | Human airway epithelial cells | [11] |

| CLA supplementation | TNF-α (serum) | Significant decrease | Human adults | [20] |

| CLA supplementation | IL-6 (serum) | Significant decrease | Human adults | [20] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of linoleic acid signaling pathways.

PPARγ Ligand Binding Assay (Competitive Fluorescence-Based)

This protocol is adapted from commercially available kits for screening potential PPARγ ligands.

Objective: To determine if linoleic acid or its metabolites can bind to the PPARγ ligand-binding domain (LBD).

Principle: The assay measures the displacement of a fluorescent probe with high affinity for the PPARγ LBD by a test compound. A decrease in fluorescence indicates competitive binding.

Materials:

-

Human recombinant PPARγ LBD

-

PPARγ assay buffer

-

Fluorescent PPARγ probe

-

DMSO

-

Test compounds (Linoleic acid, 9-HODE, 13-HODE, etc.) dissolved in DMSO

-

Positive control ligand (e.g., Rosiglitazone)

-

384-well black plate

-

Multi-well spectrofluorometer

Procedure:

-

Reagent Preparation:

-

Thaw all reagents and bring to room temperature.

-

Prepare a working solution of the fluorescent probe by diluting it in DMSO according to the manufacturer's instructions.

-

Prepare serial dilutions of test compounds and the positive control in DMSO.

-

-

Assay Plate Setup:

-

Add 1 µL of diluted test compound, positive control, or DMSO (for no-ligand control) to the appropriate wells of the 384-well plate.

-

-

Reaction Mixture Preparation:

-

Prepare a master mix containing PPARγ assay buffer and the PPARγ LBD protein.

-

Add the diluted fluorescent probe to the master mix.

-

-

Assay Execution:

-

Dispense the reaction mixture into each well of the 384-well plate.

-

Incubate the plate at room temperature for 5-10 minutes, protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 375/465 nm).

-

-

Data Analysis:

-

Calculate the percentage of probe displacement for each concentration of the test compound relative to the controls.

-

Plot the percentage of displacement against the log of the test compound concentration to determine the IC50 value.

-

GPR40-Mediated Calcium Mobilization Assay

This protocol outlines a method to assess the activation of GPR40 by linoleic acid by measuring changes in intracellular calcium.

Objective: To determine if linoleic acid activates GPR40 and leads to an increase in intracellular calcium.

Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Upon receptor activation by a ligand, intracellular calcium is released, causing an increase in fluorescence that can be measured in real-time.

Materials:

-

HEK293 cells stably expressing GPR40

-

Culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

Linoleic acid stock solution

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader with automated injection (e.g., FLIPR, FlexStation)

Procedure:

-

Cell Seeding:

-

Seed the GPR40-expressing HEK293 cells into the 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the culture medium from the cells and add the dye loading solution to each well.

-

Incubate for 30-60 minutes at 37°C, 5% CO2.

-

-

Ligand Preparation:

-

Prepare serial dilutions of linoleic acid in assay buffer at a concentration 5-10 times the final desired concentration.

-

-

Assay Measurement:

-

Place the cell plate and the ligand plate in the fluorescence microplate reader.

-

Set the instrument to record a baseline fluorescence reading for a short period.

-

Program the instrument to automatically inject the linoleic acid solutions into the wells while continuously recording the fluorescence signal.

-

Continue recording for a few minutes after injection to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence intensity over time is measured.

-

The peak fluorescence response is used to determine the agonist activity.

-

Plot the peak response against the log of the linoleic acid concentration to generate a dose-response curve and calculate the EC50 value.

-

Western Blotting for LA-induced MAPK (ERK1/2) Activation

This protocol details the detection of phosphorylated ERK1/2 as a marker of MAPK pathway activation in response to linoleic acid treatment.

Objective: To determine if linoleic acid treatment leads to the phosphorylation of ERK1/2 in a specific cell type.

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ERK1/2 and total ERK1/2.

Materials:

-

Cell line of interest (e.g., vascular endothelial cells)

-

Culture medium and supplements

-

Linoleic acid

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with different concentrations of linoleic acid for various time points. Include an untreated control.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples.

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Incubate the membrane with the ECL substrate.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (for total ERK1/2):

-

Strip the membrane of the first set of antibodies using a stripping buffer.

-

Repeat the blocking and antibody incubation steps using the primary antibody against total ERK1/2.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the phospho-ERK1/2 band to the total ERK1/2 band for each sample.

-

Express the results as fold-change relative to the untreated control.

-

Conclusion

Linoleic acid is a multifaceted signaling molecule whose biological effects are intricately linked to its metabolic conversion into a diverse array of bioactive lipids. These metabolites orchestrate a wide range of cellular responses by activating specific nuclear receptors and G-protein coupled receptors. The signaling pathways initiated by linoleic acid and its derivatives are central to the regulation of metabolism, inflammation, and cell fate. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is crucial for researchers and drug development professionals aiming to modulate these processes for therapeutic benefit. This guide provides a foundational framework for further investigation into the complex and dynamic role of linoleic acid in cellular signaling.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Linoleic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Linoleic acid supplementation results in increased arachidonic acid and eicosanoid production in CF airway cells and in cftr−/− transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conjugated linoleic acid is a potent naturally occurring ligand and activator of PPARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Video: NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells [jove.com]

- 15. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The effects of conjugated linoleic acid supplementation on inflammatory cytokines and adipokines in adults: A GRADE-assessed systematic review and dose–response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Enrichment Strategies for Linoleic Acid Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isotopic enrichment strategies for studying the metabolism and biological roles of linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid. Understanding the metabolic fate of LA is crucial for elucidating its involvement in various physiological and pathological processes, including inflammation, cardiovascular disease, and metabolic syndrome. Stable isotope labeling, coupled with advanced analytical techniques, offers a powerful approach to trace the intricate pathways of LA metabolism in vivo and in vitro.

Core Concepts in Isotopic Labeling for Linoleic Acid Studies

Isotopic labeling involves the incorporation of stable, non-radioactive isotopes, such as Deuterium (²H or D) or Carbon-13 (¹³C), into the linoleic acid molecule.[1][] These labeled molecules, often referred to as tracers, are chemically identical to their unlabeled counterparts and are metabolized through the same pathways.[3] This allows researchers to track the absorption, distribution, metabolism, and excretion of LA and its downstream metabolites with high precision and sensitivity.[][4]

The primary analytical methods for detecting and quantifying isotopically labeled fatty acids and their metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] These techniques separate complex mixtures of lipids and provide information on the mass-to-charge ratio of molecules, allowing for the differentiation between labeled and unlabeled species.[6]

Isotopic Labeling Approaches

The choice of isotope and labeling position depends on the specific research question.

-

Deuterium (²H) Labeling: Deuterated LA is frequently used in tracer studies.[5][7] Labeling with more than three deuterium atoms shifts the mass of the analyte sufficiently to be distinguished from the natural abundance of isotopes.[5] Specific deuteration at the bis-allylic position (C-11) can be used to study lipid peroxidation, as the C-H bond at this position is susceptible to hydrogen abstraction, initiating the oxidation cascade.[8][9]

-

Carbon-13 (¹³C) Labeling: Uniformly ¹³C-labeled linoleic acid ([U-¹³C]LA) is another common tracer.[5][10] This approach is particularly useful for high-precision measurements using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).[5] Site-specific ¹³C labeling can also be synthesized to probe specific enzymatic reactions.[11]

Experimental Protocols

In Vivo Human and Animal Studies

A common experimental design involves the oral administration of a known amount of isotopically labeled linoleic acid, followed by the collection of biological samples over time.[12][13][14]

Protocol: Oral Administration of ¹³C-Linoleic Acid in Humans

-

Subject Preparation: Healthy subjects are typically fasted overnight before the study.[14]

-

Tracer Administration: A single bolus of uniformly labeled ¹³C-linoleic acid (e.g., 45 mg) is dissolved in a carrier oil (e.g., 8 g olive oil) and ingested by the subjects.[14]

-

Sample Collection:

-

Blood: Blood samples are collected at multiple time points before and after tracer ingestion (e.g., 0, 5, 7, 11, 24, 48, 72, 168, and 336 hours).[14] Plasma is separated for lipid analysis.

-

Breath: Breath samples can be collected to measure the expiration of ¹³CO₂ resulting from the oxidation of the labeled LA.[13][14]

-

-

Sample Preparation for Analysis:

-

Lipid Extraction: Total lipids are extracted from plasma using methods like the Folch or Bligh-Dyer procedures.

-

Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are saponified, and the fatty acids are converted to their methyl esters for GC-MS or GC-C-IRMS analysis.

-

-

Analysis:

Cell Culture Studies (SILFAC)

Stable Isotope Labeling by Fatty Acids in Cell Culture (SILFAC) is a technique used to study lipid metabolism in vitro.[]

Protocol: SILFAC with Deuterated Linoleic Acid

-

Cell Culture: Cells of interest (e.g., keratinocytes, hepatocytes) are cultured in appropriate media.[15][16]

-

Tracer Incubation: The culture medium is supplemented with a known concentration of deuterated linoleic acid (e.g., D2-LA).[15]

-

Incubation Time: Cells are incubated with the labeled fatty acid for a specific period to allow for its incorporation into cellular lipids.

-

Cell Harvesting and Lipid Extraction: Cells are harvested, and lipids are extracted.

-

Analysis: The incorporation of the deuterated label into different lipid classes (e.g., phospholipids, triglycerides) is quantified using LC-MS.[][15]

Data Presentation: Quantitative Insights from Isotopic Studies

The following tables summarize key quantitative data from various isotopic enrichment studies on linoleic acid.

| Study Parameter | Tracer | Dose | Organism/System | Key Findings | Reference |

| Oxidation | [U-¹³C]Linoleic Acid | 45 mg (oral) | Healthy Humans | 16.8% to 25.1% of the ingested tracer was recovered as ¹³CO₂ in breath over 12 hours. | [14] |

| [U-¹³C]Linoleic Acid | 1 mg/kg (oral) | Newborn Infants | 7.4 ± 0.6% of the ingested tracer was oxidized to CO₂ over 6 hours. | [13] | |

| Conversion to Metabolites | Deuterated 18:2n-6 | Oral dose | Young Adult Males | Total conversion to n-6 metabolites was 1.0-2.2%. | [17] |

| [U-¹³C]Linoleic Acid | 45 mg (oral) | Healthy Humans | Peak amount of ¹³C-18:3n-6 was 0.04% of the dose; ¹³C-20:3n-6 was 0.06% of the dose. | [14] | |

| [U-¹³C]Linoleic Acid | 1 mg/kg (oral) | Newborn Infants | The contribution of endogenous synthesis to the total plasma long-chain polyunsaturated fatty acid pool was small. | [13] | |

| Incorporation into Plasma Lipids | [U-¹³C]Linoleic Acid | 45 mg (oral) | Healthy Humans | Peak amount of ¹³C-18:2n-6 in plasma total lipids was 7.6% of the dose at ~17 hours. | [14] |

| Deuterated 18:2n-6 | Oral dose | Young Adult Males | Concentrations of deuterated 18:2n-6 in plasma total lipid ranged from 949.2 to 1743.3 µg/ml. | [17] | |

| Effect of Dietary Linoleic Acid | Deuterated 18:2n-6 and 18:3n-3 | Oral dose | Young Adult Males | Increasing dietary 18:2n-6 from 15 to 30 g/day reduced the conversion of deuterated 18:2n-6 and 18:3n-3 by 40-54%. | [17] |

Visualization of Key Pathways and Workflows

Linoleic Acid Metabolic Pathway

Caption: Metabolic conversion of linoleic acid to arachidonic acid and eicosanoids.[18][19][20]

Experimental Workflow for In Vivo Tracer Studies

Caption: A generalized workflow for in vivo linoleic acid tracer studies.

Linoleic Acid-Induced Pro-inflammatory Signaling

Caption: Signaling pathways activated by linoleic acid leading to inflammation.[21]

Applications in Research and Drug Development

Isotopic enrichment strategies are invaluable for:

-

Nutritional Science: Assessing the metabolic fate of dietary linoleic acid and the efficiency of its conversion to long-chain polyunsaturated fatty acids.[12][22]

-

Disease Pathophysiology: Investigating the dysregulation of linoleic acid metabolism in conditions like metabolic syndrome, cardiovascular disease, and inflammatory disorders.[23][24]

-

Drug Development: Evaluating the effects of pharmaceutical interventions on lipid metabolism and signaling pathways involving linoleic acid and its metabolites.[][25]

-

Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) of drugs that are structurally related to or interact with fatty acid pathways.

Conclusion

Isotopic enrichment strategies provide a robust and versatile toolkit for dissecting the complex metabolism of linoleic acid. By combining stable isotope labeling with sensitive analytical techniques, researchers can gain detailed insights into the metabolic fluxes and regulatory mechanisms governing LA's biological functions. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals engaged in lipid research and the development of novel therapeutics targeting lipid-related diseases.

References

- 1. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of stable isotopes to study fatty acid and lipoprotein metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | Deuterated Linoleic Acid Attenuates the RBC Storage Lesion in a Mouse Model of Poor RBC Storage [frontiersin.org]

- 9. The Protective Mechanism of Deuterated Linoleic Acid Involves the Activation of the Ca2+ Signaling System of Astrocytes in Ischemia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism of 13C-labeled linoleic acid in newborn infants during the first week of life - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The metabolism of linoleic acid in healthy subjects after intake of a single dose of (13)C-linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dietary linoleic acid influences desaturation and acylation of deuterium-labeled linoleic and linolenic acids in young adult males - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Linoleic acid (LA) metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Reactome | Linoleic acid (LA) metabolism [reactome.org]

- 20. news-medical.net [news-medical.net]

- 21. Linoleic acid induces proinflammatory events in vascular endothelial cells via activation of PI3K/Akt and ERK1/2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The use of stable isotope techniques for nutritional and metabolic research in paediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Exploration of the Mechanism of Linoleic Acid Metabolism Dysregulation in Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

Preliminary Studies on Linoleic Acid Metabolism In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary studies on the in vivo metabolism of linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid. The guide covers the core metabolic pathways, key enzymatic players, and the downstream signaling cascades affected by LA and its metabolites. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the physiological and pathological roles of linoleic acid.

Introduction to Linoleic Acid Metabolism

Linoleic acid (18:2n-6) is an essential fatty acid that cannot be synthesized by the human body and must be obtained from the diet. It is a precursor for the biosynthesis of a variety of bioactive lipids that play crucial roles in cellular signaling, inflammation, and membrane structure. The in vivo metabolism of linoleic acid is a complex process involving multiple enzymatic pathways, primarily occurring in the endoplasmic reticulum and peroxisomes.

Metabolic Pathways of Linoleic Acid

The metabolism of linoleic acid in vivo can be broadly categorized into two main pathways: the desaturation and elongation pathway, and the cytochrome P450 (CYP) pathway.

Desaturation and Elongation Pathway

This is the primary pathway for the conversion of linoleic acid into longer-chain polyunsaturated fatty acids, most notably arachidonic acid (AA). This multi-step process involves a series of desaturation and elongation reactions catalyzed by specific enzymes.

The key steps are:

-

Conversion to γ-Linolenic Acid (GLA): Linoleic acid is first converted to γ-linolenic acid (18:3n-6) by the enzyme Δ6-desaturase (FADS2).[1]

-

Elongation to Dihomo-γ-Linolenic Acid (DGLA): GLA is then elongated to dihomo-γ-linolenic acid (20:3n-6) by an elongase enzyme.[2]

-

Conversion to Arachidonic Acid (AA): DGLA is subsequently converted to arachidonic acid (20:4n-6) by the enzyme Δ5-desaturase (FADS1).[1]

Arachidonic acid is a pivotal signaling molecule that can be further metabolized into a wide array of eicosanoids, including prostaglandins, thromboxanes, and leukotrienes, which are potent mediators of inflammation and other physiological processes.[3]

Figure 1: Desaturation and elongation pathway of linoleic acid.

Cytochrome P450 Pathway

In addition to the desaturase/elongase pathway, linoleic acid can be metabolized by cytochrome P450 (CYP) enzymes. This pathway leads to the formation of various oxidized metabolites, primarily epoxyoctadecenoic acids (EpOMEs) and hydroxyoctadecadienoic acids (HODEs).

The main products of this pathway include:

-

9- and 13-HODE (Hydroxyoctadecadienoic acid): These are produced via the action of lipoxygenases (LOX) and CYP monooxygenases.[4]

-

9,10- and 12,13-DiHOME (Dihydroxyoctadecenoic acid): These are formed from the corresponding epoxides by soluble epoxide hydrolase (sEH).

These oxidized metabolites have been implicated in various signaling processes, including inflammation and vascular function.[4]

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

The Conversion of Linoleic Acid to Arachidonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic conversion of the essential fatty acid, linoleic acid (LA), into the biologically crucial arachidonic acid (AA). This pathway is of significant interest in various research fields, including inflammation, neuroscience, and cardiovascular disease, due to the role of arachidonic acid as a precursor to a vast array of signaling molecules. This document outlines the core enzymatic steps, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the pathway and experimental workflows.

The Enzymatic Pathway of Arachidonic Acid Synthesis from Linoleic Acid

The conversion of linoleic acid to arachidonic acid is a multi-step enzymatic process that primarily occurs in the endoplasmic reticulum of cells, with the liver being a major site of this bioconversion.[1][2] The pathway involves a series of desaturation and elongation reactions catalyzed by specific enzymes.

The key steps are as follows:

-

Δ6-Desaturation: The process is initiated by the enzyme delta-6-desaturase (Δ6D) , encoded by the FADS2 gene. This enzyme introduces a double bond at the sixth carbon from the carboxyl end of linoleic acid (18:2n-6), converting it to γ-linolenic acid (GLA; 18:3n-6). This is considered the rate-limiting step in the pathway.[3][4]

-

Elongation: Subsequently, elongase (likely ELOVL5) adds a two-carbon unit to GLA, forming dihomo-γ-linolenic acid (DGLA; 20:3n-6).

-

Δ5-Desaturation: Finally, the enzyme delta-5-desaturase (Δ5D) , encoded by the FADS1 gene, introduces a double bond at the fifth carbon of DGLA to produce arachidonic acid (AA; 20:4n-6).

This synthesized arachidonic acid is then typically incorporated into the phospholipids of cell membranes, from where it can be released by phospholipases to serve as a substrate for the synthesis of eicosanoids, a diverse group of signaling molecules including prostaglandins, thromboxanes, and leukotrienes.

Quantitative Data

The efficiency and kinetics of the linoleic acid to arachidonic acid conversion have been the subject of numerous studies. The following tables summarize key quantitative data from research in both human and animal models.

Table 1: Enzyme Kinetics of Human Desaturases

| Enzyme | Substrate | Apparent Km (μM) | Apparent Vmax (pmol/min/mg protein) | Reference |

| Δ6-Desaturase | Linoleic Acid (18:2n-6) | 6.5 | 7.5 | [5][6] |

| Δ5-Desaturase | Dihomo-γ-linolenic Acid (20:3n-6) | 3.9 | 9.1 | [5][6] |

Table 2: In Vivo Conversion and Plasma Concentrations in Rats

| Parameter | Value | Unit | Reference |

| Steady-state conversion coefficient of LA to AA | 5.4 x 10-3 | min-1 | [7] |

| Conversion rate of LA to AA | 16.1 | μmol/day | [7] |

| Plasma Unesterified Linoleic Acid Concentration | 219 | nmol/ml | [2] |

| Plasma Unesterified Arachidonic Acid Concentration | 27.8 | nmol/ml | [2] |

Experimental Protocols

Investigating the conversion of linoleic acid to arachidonic acid requires a range of specialized experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Microsome Isolation for Desaturase Activity Assays

Microsomes, which are vesicles formed from the endoplasmic reticulum, are the primary site of fatty acid desaturation and elongation. Their isolation is a critical first step for in vitro enzyme activity assays.

Protocol:

-

Tissue Homogenization:

-

Excise and weigh fresh or thawed frozen tissue (e.g., liver) and place it in a pre-chilled Dounce homogenizer.[8][9][10]

-

Add ice-cold homogenization buffer (e.g., 250 mM sucrose, 6 mM HEPES, pH 7.4, supplemented with protease inhibitors) at a ratio of approximately 3 mL per gram of tissue.[10][11]

-

Homogenize on ice with 10-15 strokes of a tight-fitting pestle.[9][10]

-

-

Differential Centrifugation:

-

Transfer the homogenate to a centrifuge tube and perform a low-speed centrifugation at 10,000 x g for 15-20 minutes at 4°C to pellet nuclei, mitochondria, and cell debris.[8][9]

-

Carefully collect the supernatant (post-mitochondrial fraction).

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 - 125,000 x g for 60-90 minutes at 4°C to pellet the microsomes.[11]

-

-

Microsome Resuspension and Storage:

-

Discard the supernatant and gently wash the microsomal pellet with homogenization buffer.

-

Resuspend the pellet in a suitable storage buffer (e.g., 50 mM Mannitol, 20 mM HEPES, pH 7.5) to a desired protein concentration.[10][11]

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Aliquot and store the microsomal preparation at -80°C until use.

-

In Vitro Desaturase Activity Assay using Radiolabeled Substrates

This assay measures the activity of Δ6- and Δ5-desaturases by quantifying the conversion of a radiolabeled substrate to its product.

Protocol:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Microsomal protein (typically 0.5 mg/ml).[12]

-

Reaction buffer (e.g., phosphate buffer, pH 7.2).

-

Cofactors: ATP, CoA, NADH, or NADPH.[13]

-